Ethyl 2-mercaptothiazole-5-carboxylate
Overview
Description
Ethyl 2-mercaptothiazole-5-carboxylate is an organic compound with the molecular formula C6H7NO2S2 and a molecular weight of 189.26 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Biochemical Analysis
Biochemical Properties
Ethyl 2-mercaptothiazole-5-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. It may also interact with DNA or RNA, leading to changes in gene expression. The binding interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, it may influence metabolite levels by altering the expression of genes encoding metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to transporters may facilitate the uptake of the compound into cells, while binding to specific proteins may target it to particular cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-mercaptothiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with thiourea to form this compound. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-mercaptothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-mercaptothiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-mercaptothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The thiazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s sulfur atom can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Ethyl 2-mercaptothiazole-5-carboxylate can be compared with other thiazole derivatives such as:
2-Mercaptobenzothiazole: Known for its use as a rubber vulcanization accelerator.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Aminothiazole: A precursor for the synthesis of various biologically active compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl ester group enhances its solubility and facilitates its incorporation into more complex molecular structures .
Properties
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUBXQKQVVRFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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